5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole
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Description
5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12F3N5O and its molecular weight is 371.323. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazole ring and a trifluoromethyl group. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, triazole compounds can interact with their targets through hydrogen bonding, dipole interactions, and π-stacking .
Biochemical pathways
Without specific information on the compound’s targets, it’s hard to say which biochemical pathways it might affect. Many triazole compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs, including their metabolic stability, lipophilicity, and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to improve the metabolic stability of drugs, which could potentially enhance their efficacy .
Properties
IUPAC Name |
5-[5-methyl-1-[2-(trifluoromethyl)phenyl]triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c1-11-15(17-22-16(24-27-17)12-7-3-2-4-8-12)23-25-26(11)14-10-6-5-9-13(14)18(19,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQNVSDWYGKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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